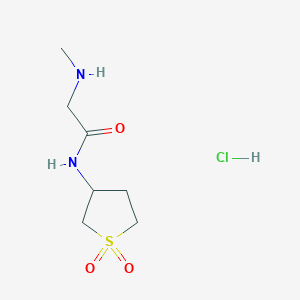

N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride

Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic nomenclature of N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound bears the Chemical Abstracts Service registry number 1170006-49-1, establishing its unique chemical identity within the global chemical database system.

The molecular formula C₇H₁₅ClN₂O₃S reflects the presence of seven carbon atoms, fifteen hydrogen atoms, one chlorine atom (from the hydrochloride salt), two nitrogen atoms, three oxygen atoms, and one sulfur atom. The molecular weight of 242.72 grams per mole has been consistently reported across multiple chemical databases, indicating high confidence in this measurement.

The compound's systematic name reflects its structural complexity, incorporating several key nomenclature elements. The "1,1-dioxidotetrahydrothien-3-yl" portion indicates a five-membered sulfur-containing ring system (tetrahydrothiophene) that has been oxidized at the sulfur center to form a sulfone (1,1-dioxide). The "2-(methylamino)acetamide" segment describes an acetamide group bearing a methylamino substituent at the alpha position. The "hydrochloride" designation indicates the presence of a protonated amine function complexed with chloride ion.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound centers around the tetrahydrothiophene ring system, which adopts a non-planar envelope or twist conformation typical of five-membered saturated rings. The sulfone functionality at the 1-position introduces significant steric and electronic effects that influence the overall three-dimensional structure.

Computational studies on related tetrahydrothiophene sulfone systems using Density Functional Theory methods have revealed important geometric parameters. The sulfur-oxygen bond lengths in sulfone groups typically measure approximately 1.45-1.48 Angstroms, while the carbon-sulfur bonds range from 1.80-1.85 Angstroms. The oxygen-sulfur-oxygen bond angles in sulfone moieties generally span 115-120 degrees, reflecting the tetrahedral hybridization of the sulfur center.

The attachment point of the acetamide side chain at the 3-position of the tetrahydrothiophene ring creates additional conformational complexity. The carbon-nitrogen bond connecting the ring system to the acetamide portion exhibits partial double bond character due to amide resonance, restricting rotation and influencing the overall molecular conformation. Quantum mechanical calculations on similar sulfone-containing compounds have demonstrated that these structural features contribute to distinct conformational preferences and energy landscapes.

The hydrochloride salt form introduces intermolecular hydrogen bonding interactions that significantly influence solid-state packing arrangements. The protonated amine function serves as a hydrogen bond donor, while the chloride counterion acts as an acceptor, creating extended networks of electrostatic interactions that stabilize the crystalline lattice.

Spectroscopic Profiling (¹H Nuclear Magnetic Resonance, ¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared)

The spectroscopic characterization of this compound reveals distinctive signatures corresponding to its unique structural features. ¹H Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen atom environments within the molecule, while ¹³C Nuclear Magnetic Resonance offers insights into carbon atom chemical shifts and multiplicities.

The tetrahydrothiophene ring protons exhibit characteristic chemical shift patterns in the ¹H Nuclear Magnetic Resonance spectrum. The methylene protons adjacent to the sulfone sulfur typically appear as complex multipets in the 3.0-3.5 parts per million region, reflecting the deshielding effect of the electronegative sulfur dioxide functionality. The remaining ring protons show more upfield resonances between 2.0-2.5 parts per million, with coupling patterns that reveal the ring's conformational dynamics.

The acetamide portion contributes several diagnostic peaks to the ¹H Nuclear Magnetic Resonance spectrum. The N-methylamino group appears as a singlet around 2.8-3.0 parts per million, while the acetamide methylene protons resonate near 3.5-4.0 parts per million. The amide N-H proton typically manifests as a broad signal between 6.0-8.0 parts per million, sensitive to hydrogen bonding and exchange processes.

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule with high precision. The carbonyl carbon of the acetamide group exhibits a characteristic downfield shift around 170-175 parts per million, consistent with amide functionality. The tetrahydrothiophene ring carbons appear in the aliphatic region between 20-60 parts per million, with the carbon bearing the acetamide substituent showing moderate deshielding due to the electron-withdrawing nitrogen atom.

Fourier Transform Infrared spectroscopy provides complementary structural information through vibrational frequency analysis. The sulfone functionality exhibits characteristic symmetric and asymmetric stretching modes around 1150-1200 and 1300-1350 wavenumbers, respectively. The acetamide carbonyl stretch appears as a strong absorption near 1650-1680 wavenumbers, while N-H stretching vibrations manifest around 3200-3400 wavenumbers.

| Spectroscopic Feature | Frequency/Chemical Shift | Assignment |

|---|---|---|

| ¹H Nuclear Magnetic Resonance N-CH₃ | 2.8-3.0 ppm | Methylamino group |

| ¹H Nuclear Magnetic Resonance ring CH₂ | 3.0-3.5 ppm | Sulfone-adjacent methylene |

| ¹³C Nuclear Magnetic Resonance C=O | 170-175 ppm | Acetamide carbonyl |

| Fourier Transform Infrared S=O stretch | 1150-1350 cm⁻¹ | Sulfone functionality |

| Fourier Transform Infrared C=O stretch | 1650-1680 cm⁻¹ | Acetamide carbonyl |

Tautomeric Forms and Conformational Isomerism

The structural analysis of this compound reveals potential for multiple conformational states and tautomeric equilibria. The acetamide linkage represents a site of conformational flexibility, where rotation around the carbon-nitrogen bond can generate distinct rotamers with different spatial arrangements.

Amide bonds typically exhibit restricted rotation due to partial double bond character arising from resonance between the carbonyl and nitrogen lone pair electrons. This restriction creates two primary conformational states: the Z-configuration, where the carbonyl oxygen and amide nitrogen substituent adopt a syn relationship, and the E-configuration, where these groups assume an anti arrangement. The energy barrier for interconversion between these conformations generally ranges from 15-20 kilocalories per mole, making them observable on Nuclear Magnetic Resonance timescales at ambient temperatures.

The tetrahydrothiophene ring system itself undergoes conformational fluctuations between envelope and twist forms. These conformational changes affect the spatial positioning of the acetamide substituent relative to the sulfone functionality, potentially influencing intermolecular interactions and physical properties. Computational studies on related systems have demonstrated that electronic effects from the sulfone group can bias the ring conformation toward specific puckering modes.

Tautomeric equilibria may also play a role in the compound's structural behavior, particularly involving the methylamino group. Proton transfer processes between the amine nitrogen and nearby electronegative centers could generate alternative tautomeric forms, although such processes would likely be minimal under normal conditions due to the stability of the amide framework.

The hydrochloride salt formation introduces additional complexity through potential acid-base equilibria. The protonation state of the methylamino group influences both the electronic distribution within the molecule and the overall conformation through electrostatic effects and hydrogen bonding interactions.

Sulfone-Thiophene Hybrid System Electronic Configuration

The electronic structure of this compound represents a unique combination of sulfone and thiophene-derived functionalities that creates distinctive electronic properties. The sulfone group serves as a powerful electron-withdrawing center, significantly influencing the electronic distribution throughout the molecular framework.

The sulfur atom in the sulfone functionality adopts tetrahedral hybridization with formal oxidation state +6, bearing two double bonds to oxygen atoms and two single bonds to carbon atoms. This electronic configuration creates a highly polarized environment with substantial positive charge density at the sulfur center and negative charge accumulation on the oxygen atoms. Density Functional Theory calculations on related sulfone systems have revealed that the sulfur-oxygen bonds possess approximately 60-70% ionic character while retaining significant covalent contributions.

The tetrahydrothiophene ring system, while saturated, retains electronic characteristics reminiscent of its aromatic thiophene precursor. The sulfur atom contributes lone pair electrons that can participate in hyperconjugative interactions with adjacent carbon-hydrogen and carbon-carbon bonds. These interactions influence the overall electron density distribution and contribute to the compound's chemical reactivity patterns.

The acetamide substituent introduces additional electronic complexity through its amide resonance system. The nitrogen lone pair electrons participate in delocalization with the carbonyl π-system, creating partial double bond character in the carbon-nitrogen bond and contributing to the overall electronic stabilization of the molecule. This delocalization extends the electronic conjugation beyond the immediate amide unit and can influence the chemical behavior of nearby functional groups.

Electron density calculations using quantum mechanical methods have demonstrated that sulfone-containing heterocycles exhibit distinctive frontier molecular orbital characteristics. The highest occupied molecular orbital typically localizes on the amide nitrogen and carbonyl oxygen atoms, while the lowest unoccupied molecular orbital shows significant contributions from the sulfone sulfur and its attached oxygen atoms. These orbital distributions influence the compound's reactivity toward electrophilic and nucleophilic reagents.

The combination of electron-withdrawing sulfone functionality with electron-donating amine groups creates an internal electronic tension that influences both chemical reactivity and physical properties. This electronic push-pull effect contributes to the compound's distinctive spectroscopic signatures and may enhance its potential utility in applications requiring specific electronic characteristics.

| Electronic Feature | Description | Electronic Effect |

|---|---|---|

| Sulfone Group | S=O double bonds | Strong electron withdrawal |

| Tetrahydrothiophene Ring | Saturated five-membered ring | Weak electron donation |

| Acetamide Linkage | Resonance-stabilized amide | Moderate electron withdrawal |

| Methylamino Group | Alkylated amine | Moderate electron donation |

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S.ClH/c1-8-4-7(10)9-6-2-3-13(11,12)5-6;/h6,8H,2-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGYQYGJZBDLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1CCS(=O)(=O)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Tetrahydrothiophene to 1,1-Dioxide Derivative

- Starting material: Tetrahydrothiophene

- Oxidizing agents: Commonly hydrogen peroxide (H2O2) or peracids are used to oxidize the sulfur atom to sulfone (1,1-dioxide).

- Reaction conditions: Typically mild temperatures (0–40 °C), controlled addition of oxidant to avoid overoxidation or ring opening.

- Outcome: Formation of tetrahydrothien-3-yl 1,1-dioxide intermediate, which serves as the core for further functionalization.

Introduction of 2-(Methylamino)acetamide Group

- Intermediate: The oxidized tetrahydrothienyl sulfone is reacted with appropriate acetamide derivatives or precursors.

- Typical reagents: Methylamine or methylamino acetamide derivatives.

- Reaction type: Nucleophilic substitution or amidation reactions to attach the methylaminoacetamide moiety at the 3-position of the tetrahydrothienyl ring.

- Solvents and conditions: Polar aprotic solvents such as tetrahydrofuran (THF), methylene chloride, or ethers; temperatures range from ambient to 60 °C; reaction times from several hours to overnight.

- Purification: Crystallization or chromatographic methods to isolate the amide intermediate.

Formation of Hydrochloride Salt

- Purpose: To improve the compound’s stability, solubility, and handling properties.

- Method: Treatment of the free base amide with hydrogen chloride gas or hydrochloric acid in solvents such as ethanol, ethyl acetate, or isopropyl acetate.

- Conditions: Mild temperatures (30–60 °C), stirring for 1–2 hours.

- Isolation: Cooling to crystallize the hydrochloride salt, followed by filtration and drying.

Industrial Scale Production Considerations

- Scale-up: Large-scale reactors with controlled temperature and pressure.

- Optimization: Reaction parameters optimized to maximize yield and purity, minimize by-products.

- Purification: Efficient crystallization and filtration techniques are employed.

- Environmental impact: Processes designed to minimize waste generation, including waste gas, wastewater, and solid residues.

Representative Preparation Methodology from Patent Literature

Though direct literature on the exact compound is limited, closely related synthetic methods for 2-amino-N,N-dimethylacetamide hydrochloride provide insight into preparation strategies applicable to N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride, especially for the acetamide moiety attachment.

Three-Step Synthetic Process (Adapted from CN102351733B)

| Step | Description | Key Reagents | Conditions | Yield & Purity |

|---|---|---|---|---|

| 1. Amino Protection | Glycine methyl ester hydrochloride protected with tert-butyl dicarbonate (Boc protection) | Glycine methyl ester HCl, Boc2O, alkali (Na2CO3 or NaHCO3), solvents (THF, MTBE) | 0–30 °C, 1–2 h | ~95% yield, >98% purity |

| 2. Amidation | Boc-protected ester reacted with N,N-dimethylaniline under pressure to form amide | Boc-glycine methyl ester, N,N-dimethylaniline, ether solvents | 30–60 °C, 0.1–1.0 MPa, 18–24 h | 90–95% yield, >98% purity |

| 3. Deprotection & Salt Formation | Boc group removed and hydrochloride salt formed using HCl in ether or esters | N,N-dimethyl-Boc-glycine amide, HCl (gas or solution), solvents (ethyl acetate, isopropyl acetate) | 30–60 °C, 1 h | 90–92% yield, >99% purity |

This method is notable for:

- Mild reaction conditions

- High yields and purity

- Low environmental impact (minimal waste)

- Scalability for industrial production

Example Experimental Data Summary

| Embodiment | Scale | Key Conditions | Yield (%) | Purity (%) (GC) | Notes |

|---|---|---|---|---|---|

| 1 | 200 L reactor | Boc protection at 0 ± 2 °C; amidation at 30 ± 2 °C, 0.1 MPa; deprotection at 30 ± 2 °C | 91.2 (amidation), 91.2 (deprotection) | 98.6 (amidation), 99.2 (final) | Efficient crystallization |

| 2 | 50 L reactor | Boc protection at 30 ± 2 °C; amidation at 60 ± 2 °C, 1.0 MPa; deprotection at 60 ± 2 °C | 92.6 (amidation), 92.4 (deprotection) | 99.5 (amidation), 99.6 (final) | High pressure amidation |

| 3 | 500 L reactor | Boc protection at 15 ± 2 °C; amidation at 40 ± 2 °C, 0.4 MPa; deprotection at 40 ± 2 °C | 94.5 (amidation), 90.5 (deprotection) | 98.8 (amidation), 99.0 (final) | Large scale operation |

Reaction Mechanism Insights

- Oxidation: Sulfur oxidation to sulfone involves electrophilic attack by peroxo species.

- Amidation: Nucleophilic attack of the amine on the ester carbonyl, facilitated by elevated temperature and pressure.

- Deprotection: Acidic cleavage of Boc group, simultaneous formation of hydrochloride salt.

Summary Table of Preparation Parameters

| Stage | Reagents | Solvents | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| Oxidation | Tetrahydrothiophene + H2O2 | Organic solvent (e.g., MeOH) | 0–40 | Atmospheric | 1–4 | Not specified | Not specified |

| Boc Protection | Glycine methyl ester HCl + Boc2O + Base | THF, MTBE | 0–30 | Atmospheric | 1–2 | 95–96 | >98 |

| Amidation | Boc-glycine methyl ester + N,N-dimethylaniline | THF, MTBE | 30–60 | 0.1–1.0 | 18–24 | 90–95 | >98 |

| Deprotection & Salt Formation | Boc-amide + HCl | Ethyl acetate, isopropyl acetate | 30–60 | Atmospheric | 1 | 90–92 | >99 |

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the tetrahydrothienyl ring.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfone derivatives, while reduction may yield sulfide derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations

The acetamide backbone is common among analogs, but substituents on the nitrogen atom vary significantly:

- Target Compound : Features a 1,1-dioxidotetrahydrothien-3-yl group , introducing rigidity and polarity from the sulfone moiety .

- 2-(Methylamino)-N-(propan-2-yl)acetamide Hydrochloride (CAS 1171427-63-6): Substituted with an isopropyl group, imparting aliphatic hydrophobicity .

- N-(2,6-Dimethylphenyl)-2-(methylamino)acetamide Hydrochloride (Lidocaine Impurity, CAS 42459-27-8): Contains a bulky aromatic substituent, influencing steric interactions .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Substituent | Water Solubility (Predicted) | LogP (Estimated) |

|---|---|---|---|---|---|

| Target Compound | C₆H₁₂ClN₂O₃S | 242.75 | Cyclic sulfone | High | 0.5–1.5 |

| 2-(Methylamino)-N-(propan-2-yl)acetamide HCl | C₆H₁₅ClN₂O | 166.65 | Isopropyl | Moderate | 1.5–2.5 |

| Lidocaine Impurity | C₁₁H₁₆ClN₂O | 192.26 | 2,6-Dimethylphenyl | Low | 2.5–3.5 |

| N-(3-Ethynylphenyl) Derivative | C₁₁H₁₃ClN₂O | 224.69 | 3-Ethynylphenyl | Moderate | 2.0–3.0 |

Key Observations :

Stability and Crystallographic Behavior

- Hydrogen Bonding : The sulfone group in the target compound may participate in hydrogen bonding, influencing crystal packing. highlights that acetamide derivatives often form dimers via N–H···O interactions, which could stabilize the target’s solid-state structure .

Biological Activity

N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride (CAS Number: 1170006-49-1) is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₇H₁₄N₂O₃S·HCl

- Molecular Weight : 242.72 g/mol

- Solubility : Soluble in water and organic solvents.

- Storage Conditions : Room temperature.

Research indicates that compounds with a similar structure to this compound often interact with biological pathways involving neurotransmitter modulation and enzyme inhibition. The compound's thienyl moiety suggests potential interactions with GABAergic systems, which could influence neuropharmacological outcomes.

Biological Activity Overview

The biological activity of the compound can be summarized in the following categories:

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Potential effects on GABA and serotonin pathways, influencing mood and anxiety levels. |

| Antimicrobial Properties | Preliminary studies suggest activity against certain bacterial strains. |

| Cytotoxic Effects | Investigated for potential anti-cancer properties through apoptosis induction. |

Case Studies and Research Findings

- Neuropharmacological Studies

- Antimicrobial Activity

-

Cytotoxicity and Cancer Research

- Preliminary data suggest that the compound may induce cytotoxic effects in cancer cell lines. In a study examining several acetamide derivatives, it was noted that some compounds led to increased apoptosis in tumor cells . This aspect warrants further research to elucidate the compound's potential as an anticancer agent.

Q & A

Q. What are the key structural identifiers and spectroscopic characteristics of N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride?

Methodological Answer:

- Structural Identification : The compound is identified by its CAS No. 120082-81-7 and molecular formula C₄H₉NO₂S·HCl (molecular weight: 171.646 g/mol). Key structural features include the tetrahydrothiophene-1,1-dioxide moiety and the methylaminoacetamide group .

- Spectroscopic Analysis :

- NMR : The sulfone group (SO₂) in the tetrahydrothienyl ring produces distinct deshielding effects in H NMR (δ ~3.5–4.0 ppm for adjacent protons) and C NMR (δ ~55–60 ppm for sulfone-attached carbons).

- Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z 170.6 (base peak) with fragmentation patterns reflecting cleavage of the acetamide bond.

- IR : Strong absorption bands at ~1150 cm⁻¹ (SO₂ asymmetric stretch) and ~1650 cm⁻¹ (amide C=O stretch) .

Q. What synthetic routes are reported for this compound, and how can purity be optimized?

Methodological Answer:

- Synthetic Pathways :

- Purity Optimization :

- Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to monitor impurities.

- Recrystallize from ethanol/water (1:3) to remove unreacted precursors .

Q. What handling and storage protocols are critical for maintaining the stability of this compound?

Methodological Answer:

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .

- Storage : Store in airtight containers at 2–8°C under anhydrous conditions. Desiccate to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR or mass spectrometry data for this compound?

Methodological Answer:

- NMR Contradictions :

- Mass Spec Discrepancies :

- Perform high-resolution MS (HRMS) to distinguish between isobaric impurities (e.g., des-methyl analogs) and isotopic clusters.

- Cross-validate with LC-MS to correlate retention times with mass signals .

Q. What advanced analytical techniques are recommended for characterizing trace impurities or stereochemical configurations?

Methodological Answer:

- Impurity Profiling :

- Stereochemical Analysis :

Q. What are the primary degradation pathways of this compound under varying pH and temperature conditions?

Methodological Answer:

-

Degradation Studies :

Condition Degradation Pathway Analytical Evidence Acidic (pH 2) Hydrolysis of acetamide to carboxylic acid HPLC retention shift (+ FTIR C=O loss) Alkaline (pH 10) Sulfone ring-opening via nucleophilic attack NMR disappearance of thienyl protons Thermal (60°C) Dehydration to form imine intermediates MS detection of [M-H₂O]⁺ fragments -

Accelerated Stability Testing : Use ICH Q1A guidelines to model shelf-life .

Q. How can researchers evaluate the in vitro pharmacological activity of this compound?

Methodological Answer:

- Cytotoxicity Assays :

- Receptor Binding Studies :

- Use radioligand displacement assays (e.g., H-labeled ligands) to assess affinity for aminergic receptors, given the methylaminoacetamide moiety .

- Metabolic Stability :

- Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS to estimate hepatic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.